Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate
Overview
Description
“Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the linear formula C8H9O3N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC(C(O)=O)=NN2CCN1C and the InChI string 1S/C8H9N3O3/c1-10-2-3-11-6(7(10)12)4-5(9-11)8(13)14/h4H,2-3H2,1H3,(H,13,14) .Scientific Research Applications
Synthesis and Anticancer Activity Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate has been synthesized and explored in various studies, demonstrating significant applications, primarily in the field of medicinal chemistry. For instance, it's used in the synthesis of pyrazolopyrimidines, which are studied for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory properties. Particularly, compounds synthesized from similar structures have shown promising results in inhibiting the growth of certain cancer cell lines like HCT-116 and MCF-7 (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles from aminopyrazole, showcasing the structural diversity and potential biological significance of these compounds (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Potential Additionally, derivatives of pyrimidine linked with pyrazole structures have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds have been tested against various microorganisms, demonstrating their relevance in addressing microbial resistance and controlling agricultural pests (Deohate & Palaspagar, 2020).
Biocidal Properties The biocidal properties of similar structures have also been noted, with certain compounds revealing excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Youssef et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-8(13)4-6-5-12-7(2-3-10-12)11-9(6)14/h2-3,6H,4-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLIJKCDXMWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C(=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.